molecular formula C12H8F3N3O4 B12233040 methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate

methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate

Cat. No.: B12233040
M. Wt: 315.20 g/mol
InChI Key: YDRMVEHNRMDTDT-UHFFFAOYSA-N
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Description

Methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C12H8F3N3O4 It is known for its unique structural features, including a pyrazole ring substituted with a nitro group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Oxides: Formed by the oxidation of the compound.

    Substituted Derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting inflammatory and infectious diseases.

    Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants and pests.

    Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing the substrate from accessing the catalytic site.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors and other signaling molecules, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-nitro-4-(trifluoromethyl)benzene: Similar in structure but lacks the pyrazole ring.

    1-Methyl-2-nitro-3-(trifluoromethyl)benzene: Similar in structure but with different substitution patterns on the aromatic ring.

Uniqueness

Methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate is unique due to the presence of both the nitro and trifluoromethyl groups on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H8F3N3O4

Molecular Weight

315.20 g/mol

IUPAC Name

methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate

InChI

InChI=1S/C12H8F3N3O4/c1-22-11(19)8-4-5-17(16-8)9-3-2-7(12(13,14)15)6-10(9)18(20)21/h2-6H,1H3

InChI Key

YDRMVEHNRMDTDT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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